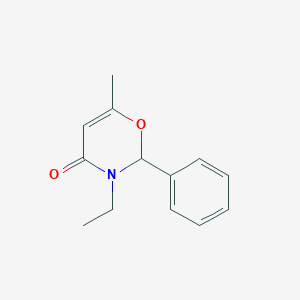
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes an oxazinone ring fused with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the reaction of anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol, leading to the formation of the desired oxazinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4H-pyran: A similar heterocyclic compound with a pyran ring.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar structure but different functional groups.
1,3,4-Oxadiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
3-Ethyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to its specific oxazinone ring structure and the presence of ethyl, methyl, and phenyl substituents. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
81375-54-4 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12(15)9-10(2)16-13(14)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
Clave InChI |
PFBCAUKODRONLH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(OC(=CC1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



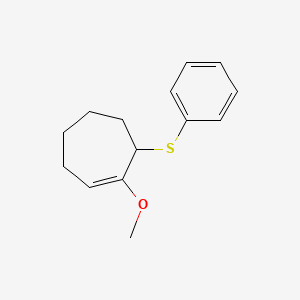
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
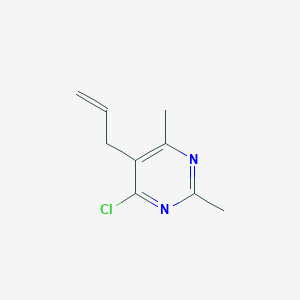
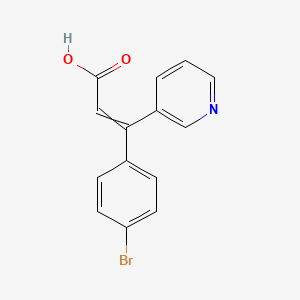

![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
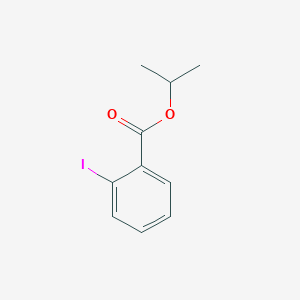
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
